4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol
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Overview
Description
The compound is a derivative of phenol, which is a type of aromatic compound widely used in industry and research . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and fluorophenyl and chlorophenyl groups .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including nitrification-catalytic reduction reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the fluorophenyl and chlorophenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Phenolic compounds typically have relatively high boiling points due to their ability to form hydrogen bonds . The presence of the halogen groups could also influence the compound’s reactivity .Scientific Research Applications
Anticancer Applications
The compound has been used in the synthesis of new 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which have shown significant anticancer activity against several cancer cell lines . For instance, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant anticancer activity against SNB-19, NCI-H460, and SNB-75 at 10 µM .
Antibacterial Applications
The compound has shown promising antibacterial activities against both Gram-negative and Gram-positive bacteria . Specifically, the compounds 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol and 4-chloro-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol displayed the most promising antibacterial activities .
Synthesis of Metal Complexes
The compound has been used in the synthesis of a new series of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes . These complexes have shown higher antibacterial activity than the free Schiff base ligand .
Docking Studies
The compound has been subjected to molecular docking studies against the active site of the tubulin–combretastatin A4 complex . This helps in understanding the binding efficiency of the compound and its analogues with the target protein, which is crucial in drug design and discovery .
Synthesis of Fluorinated Pyridines
Although not directly related to “4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol”, fluorinated pyridines, which also contain fluorine atoms like the compound , have been synthesized through nucleophilic substitution reactions . This suggests potential applications of the compound in the synthesis of fluorinated pyridines, given its structural similarity.
Theoretical Studies
The compound and its analogues have been subjected to theoretical studies to gain insights into their structural and electronic properties . These studies are crucial in predicting the behavior of these compounds in biological systems and their potential as therapeutic agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol involves the reaction of 4-chloro-2-hydroxyacetophenone with 4-fluorophenylhydrazine to form 4-chloro-2-(4-fluorophenyl)pyrazol-3-ol, which is then reacted with 2-bromo-5-chlorophenol to yield the final product.", "Starting Materials": [ "4-chloro-2-hydroxyacetophenone", "4-fluorophenylhydrazine", "2-bromo-5-chlorophenol" ], "Reaction": [ "Step 1: 4-chloro-2-hydroxyacetophenone is reacted with 4-fluorophenylhydrazine in the presence of a base such as sodium acetate to form 4-chloro-2-(4-fluorophenyl)pyrazol-3-ol.", "Step 2: 4-chloro-2-(4-fluorophenyl)pyrazol-3-ol is then reacted with 2-bromo-5-chlorophenol in the presence of a base such as potassium carbonate to yield 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS RN |
321534-47-8 |
Product Name |
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol |
Molecular Formula |
C15H10ClFN2O |
Molecular Weight |
288.71 |
IUPAC Name |
4-chloro-2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C15H10ClFN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-8,20H,(H,18,19) |
InChI Key |
SRMJCIBGUOPXNP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O)F |
solubility |
not available |
Origin of Product |
United States |
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